molecular formula C13H31N2OP B1593700 Methyl tetraisopropylphosphorodiamidite CAS No. 92611-10-4

Methyl tetraisopropylphosphorodiamidite

Cat. No. B1593700
CAS RN: 92611-10-4
M. Wt: 262.37 g/mol
InChI Key: YFYBXOIQXOOUCI-UHFFFAOYSA-N
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Description

Methyl tetraisopropylphosphorodiamidite is a chemical compound with the molecular formula C13H31N2OP . It is used in the synthesis of substances and is commonly used in laboratory settings .


Synthesis Analysis

The synthesis of Methyl tetraisopropylphosphorodiamidite involves various methods . One of the methods includes the reaction of Methyl Phosphorodichloridite with Diisopropylamine . The yield of this reaction is approximately 79% .


Molecular Structure Analysis

The molecular structure of Methyl tetraisopropylphosphorodiamidite is represented by the formula [ [ (CH3)2CH]2N]2POCH3 . The molecular weight of the compound is 262.37 g/mol .


Physical And Chemical Properties Analysis

Methyl tetraisopropylphosphorodiamidite has a boiling point of 74-75 °C at 0.45 mmHg . The density of the compound is 0.915 g/mL at 25 °C . The refractive index is n20/D 1.461 .

Scientific Research Applications

Role in DNA Methylation and Epigenetics

Methyl Tetraisopropylphosphorodiamidite plays a significant role in DNA methylation, a key process in epigenetics. DNA methylation is crucial for various biological functions, including gene expression regulation, genomic imprinting, and X-chromosome inactivation. It acts as a cellular memory system and is dynamically regulated by DNA methyltransferase (DNMT) and ten-eleven translocation (TET) enzymes (Li & Zhang, 2014). Furthermore, the TET proteins, which can catalyze the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), have been studied extensively in mouse embryonic stem cells (Ito et al., 2010).

Therapeutic Applications

Methyl Tetraisopropylphosphorodiamidite's role in DNA methylation has therapeutic implications. For instance, its involvement in the methylation of the MGMT promoter has been identified as a predictor for treatment outcome in glioblastoma patients undergoing temozolomide chemotherapy (Stupp et al., 2009).

Role in Tissue Engineering and Regenerative Medicine

In tissue engineering and regenerative medicine, DNA methylation and demethylation processes, in which Methyl Tetraisopropylphosphorodiamidite plays a role, are critical. They contribute to cell differentiation and the establishment of cellular identity, which are fundamental in the development of "smart" biomaterials for tissue regeneration (Furth, Atala, & Van Dyke, 2007).

Advances in Bioorthogonal Chemistry

Methyl Tetraisopropylphosphorodiamidite contributes to the field of bioorthogonal chemistry, especially in developing new routes to tetrazines and expanding the range of dienophiles. This has broadened the potential applications of tetrazine bioorthogonal chemistry in imaging, detection, and diagnostics (Wu & Devaraj, 2018).

Synthesis of Phosphorylated Biomolecules

It is also used in the synthesis of various phosphorylated biomolecules. This includes nucleoside carbohydrate conjugates, phospholipids, and glycopeptides, and is particularly effective for automated solid-phase DNA/RNA oligonucleotide synthesis (Zhang, 2012).

In Cancer Research

Its role in DNA methylation is also significant in cancer research, as methylation patterns are crucial for understanding gene regulation in cancer cells and can potentially function as biomarkers (Schübeler, 2015).

In Agricultural Research

Interestingly, Methyl Tetraisopropylphosphorodiamidite's analogs are explored in agricultural research, such as in the development of flame retardants for cotton fabric, highlighting its diverse applications beyond the medical field (Nguyen et al., 2014).

Safety And Hazards

Methyl tetraisopropylphosphorodiamidite is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection .

properties

IUPAC Name

N-[[di(propan-2-yl)amino]-methoxyphosphanyl]-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H31N2OP/c1-10(2)14(11(3)4)17(16-9)15(12(5)6)13(7)8/h10-13H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYBXOIQXOOUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H31N2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352994
Record name methyl tetraisopropylphosphorodiamidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl tetraisopropylphosphorodiamidite

CAS RN

92611-10-4
Record name methyl tetraisopropylphosphorodiamidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N,N,N,N-tetraisopropylphosphorodiamidite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
OA Attanasi, G Baccolini, C Boga, L De Crescentini… - 2008 - Wiley Online Library
… linked to the phosphorus atom, we describe herein the reaction between 1,2-diaza-1,3-butadienes and dibenzyl diisopropylphosphoramidite, methyl tetraisopropylphosphorodiamidite …
M Zhong, SA Strobel - Organic Letters, 2006 - ACS Publications
… The cytidylyl phosphoramidite 20 was obtained by treatment of compound 15 with methyl tetraisopropylphosphorodiamidite (POMe) in the presence of tetrazole (Tet) in DCM overnight (…
Number of citations: 17 pubs.acs.org
HB McCuen, MS Noe, M Olesiak… - … , Sulfur, and Silicon, 2008 - Taylor & Francis
… Methyl tetraisopropylphosphorodiamidite (2.1 mmol) was added and the mixture was stirred. Tetrazole (2 mmol) was added slowly over 1 h and the solution was allowed to stir for an …
Number of citations: 10 www.tandfonline.com
M Zhong, SA Strobel - The Journal of organic chemistry, 2008 - ACS Publications
… The cytidylyl phosphoramidites 7a,b were obtained by treatment of compound 6a,b with methyl tetraisopropylphosphorodiamidite (POMe) in the presence of tetrazole in DCM overnight (…
Number of citations: 22 pubs.acs.org
M Meroueh, PJ Grohar, J Qiu… - Nucleic acids …, 2000 - academic.oup.com
… Methyl tetraisopropylphosphorodiamidite (13.3 mmol, 3.50 g) was added followed immediately by tetrazole (3.81 mmol, 0.267 g) and the reaction stirred for 14 h. Thin-layer …
Number of citations: 121 academic.oup.com
JP Desaulniers - 2005 - search.proquest.com
Over 100 different natural nucleic acid modifications are present in nature. In the first part of this thesis work (Chapters 1--4), the focus is directed on studying the most common type of …
Number of citations: 3 search.proquest.com
YC Chang - 2007 - search.proquest.com
In this thesis work, several goals were accomplished. The first goal was to establish a short and reliable synthesis to generate pseudouridine in high yields. We synthesized gram …
Number of citations: 0 search.proquest.com
JM Tilquin, M Dechamps, E Sonveaux - Bioconjugate chemistry, 2001 - ACS Publications
A nucleotide-like phosphoramidite building block that has the nucleic base replaced by the tert-butyldimethylsilyl-protected styrene glycol was synthesized. After the automatic synthesis …
Number of citations: 20 pubs.acs.org
X Li - 2004 - search.proquest.com
The initial development of novel conjunctive reagents and methodology for regio and stereoselective synthesis of 1, 3-dienes and synthetic studies towards the total synthesis of …
Number of citations: 2 search.proquest.com

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